molecular formula C9H15ClN6 B1446781 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride CAS No. 1823316-27-3

9-(2-aminobutyl)-9H-purin-6-amine hydrochloride

Cat. No.: B1446781
CAS No.: 1823316-27-3
M. Wt: 242.71 g/mol
InChI Key: RFLXVUJWAGOAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Aminobutyl)-9H-purin-6-amine hydrochloride is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a purine core substituted at the 6-position with an amino group and at the 9-position with a 2-aminobutyl chain, which is available as its hydrochloride salt to enhance solubility and stability. The molecular formula for the free base is C9H14N6 . Purine scaffolds are recognized as privileged structures in the development of kinase inhibitors. Specifically, 2-aminopurine derivatives have been extensively investigated as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle whose inhibition is a promising therapeutic strategy for cancers such as triple-negative breast cancer (TNBC) . Furthermore, structurally related purine derivatives have been designed and evaluated as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that is a validated target for cancer therapy . The presence of the primary amine on the butyl side chain offers a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop probe molecules. This product is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

9-(2-aminobutyl)purin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6.ClH/c1-2-6(10)3-15-5-14-7-8(11)12-4-13-9(7)15;/h4-6H,2-3,10H2,1H3,(H2,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLXVUJWAGOAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C=NC2=C(N=CN=C21)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Purine Base

The purine core can be synthesized by classical methods such as:

  • Fischer indole synthesis.
  • Leimgruber-Batcho indole synthesis.

Alternatively, commercially available purine derivatives (e.g., 2,6-dichloropurine) can serve as starting materials for further functionalization.

Introduction of the 2-Aminobutyl Side Chain

The key step involves nucleophilic substitution at the N9 position of the purine nucleus with a 2-aminobutyl halide. This reaction is typically performed under anhydrous conditions using polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with bases like cesium carbonate (Cs₂CO₃) to deprotonate the purine nitrogen and facilitate alkylation.

  • Reaction Parameters:
    • Temperature: 50–80°C to optimize reaction rate while minimizing side reactions.
    • Inert atmosphere (e.g., nitrogen) to prevent oxidation or moisture interference.

After the substitution, the product is purified by column chromatography or recrystallization.

Formation of Hydrochloride Salt

The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt, which improves the compound's water solubility and stability.

Representative Synthetic Procedure

Step Reagents and Conditions Description
1 Starting material: 2,6-dichloropurine; catalyst: Pd(OAc)₂/Xantphos; Suzuki coupling with aryl boric acid Preparation of substituted purine intermediate (protection/deprotection steps may be involved)
2 Nucleophilic substitution: Purine base + 2-aminobutyl halide; base: Cs₂CO₃; solvent: DMF; temperature: 60°C; inert atmosphere Introduction of 2-aminobutyl side chain at N9 position
3 Treatment with HCl in ethanol Formation of hydrochloride salt
4 Purification: Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization Isolation of pure this compound

Reaction Analysis and Optimization

Reaction Types

Critical Reaction Parameters

Parameter Effect on Reaction Optimal Conditions
Temperature Influences reaction rate and side product formation 50–80°C
Base type and amount Deprotonates purine nitrogen, affects yield Cs₂CO₃, stoichiometric or slight excess
Solvent Solubility and reaction medium polarity DMF or THF, anhydrous
Atmosphere Prevents oxidation/hydrolysis Inert gas (N₂ or Ar)
Purification method Determines final purity and yield Silica gel chromatography or recrystallization

Research Findings and Yields

  • The nucleophilic substitution step typically affords yields ranging from 70% to 90%, depending on reaction time and purity of reagents.
  • Use of protected intermediates (e.g., THP-protected purines) can improve selectivity and yield in coupling steps.
  • Formation of the hydrochloride salt generally proceeds quantitatively under mild acidic conditions.

Summary Table of Preparation Methods

Preparation Step Method Reagents/Conditions Yield (%) Notes
Purine base synthesis Classical synthesis or commercial purchase Fischer indole synthesis or 2,6-dichloropurine Variable Starting scaffold preparation
Side chain introduction Nucleophilic substitution 2-aminobutyl halide, Cs₂CO₃, DMF, 60°C, inert atmosphere 70–90 Critical step for functionalization
Salt formation Acid-base reaction HCl in ethanol ~100 Improves solubility and stability
Purification Chromatography or recrystallization Silica gel, methanol/DCM gradient - Ensures >98% purity

Additional Notes

  • Protection groups such as tetrahydropyranyl (THP) may be used during synthesis to prevent side reactions and improve yields, especially during coupling reactions.
  • Industrial scale synthesis may employ continuous flow reactors and automated purification systems to enhance consistency and cost-effectiveness.
  • Analytical validation of the product includes HPLC purity (>98%), NMR characterization (notable peaks at δ 1.5–2.0 ppm for aminobutyl chain and δ 8.1–8.3 ppm for purine protons), and mass spectrometry confirming molecular ion peaks.

Chemical Reactions Analysis

Types of Reactions

9-(2-aminobutyl)-9H-purin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives .

Scientific Research Applications

Enzyme Inhibition

9-(2-aminobutyl)-9H-purin-6-amine hydrochloride has been identified as a significant inhibitor of various enzymes involved in nucleic acid metabolism. Notably, it has shown potential in inhibiting topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition is particularly relevant for cancer therapies where the control of cell proliferation is essential.

Target Interactions

Research indicates that this compound can bind to multiple biological targets, underscoring its versatility as a therapeutic agent. The interactions with these targets suggest its potential utility in treating various cancers and other diseases related to nucleic acid metabolism.

Cancer Treatment

The compound's ability to inhibit topoisomerase II positions it as a candidate for cancer therapy. Its structural characteristics allow it to mimic natural nucleotides, disrupting normal cellular processes involved in tumor growth. Studies have demonstrated that derivatives of this compound can exhibit anti-proliferative effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells .

Phosphoinositide 3-Kinase (PI3K) Inhibition

Another promising application involves its role as a modulator of phosphoinositide 3-kinases (PI3K). These kinases are critical in various cellular processes, including growth and metabolism. Inhibitors derived from purine structures have been linked to treatments for inflammatory disorders and cancers associated with abnormal PI3K activity .

Comparative Analysis with Related Compounds

A comparative analysis reveals several compounds with structural similarities to this compound:

Compound NameStructural SimilarityUnique Features
9-(3-Aminopropyl)-9H-purin-6-amine dihydrochlorideHighExhibits different binding affinities due to side chain length
9-(2-Aminoethyl)-9H-purin-6-amine hydrochlorideModerateUsed as a template for polymer synthesis
8-Bromo-2,6-dichloro-9-(tetrahydro-pyran-2-yl)-9H-purineModerateContains halogen substitutions affecting reactivity

This table highlights the uniqueness of this compound regarding its specific side chain configuration and biological activity profile.

Case Studies and Research Findings

  • Inhibition of CDK2 : A study focused on the design of 2-aminopurine derivatives demonstrated that modifications at the C-6 position can enhance CDK2 inhibitory activity. This research indicated that certain derivatives showed IC50 values as low as 19 nM against CDK2, suggesting a promising avenue for developing selective inhibitors for cancer treatment .
  • Therapeutic Efficacy : Clinical studies exploring the therapeutic efficacy of purine derivatives have reported significant anti-tumor activity in various cancer models, indicating that compounds like this compound could serve as effective treatments in clinical settings .

Mechanism of Action

The mechanism of action of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:
  • Substituent Impact on Synthesis :
    • Allyl and propargyl groups (e.g., 9-allyl , 9-prop-2-yn-1-yl ) are introduced via alkylation reactions with moderate yields (34–50%) .
    • Aromatic substituents (e.g., 9-phenyl ) are synthesized via formamidine cyclization, achieving high yields under optimized conditions .
  • Biological Activity: SQ22536 inhibits adenylyl cyclase, reducing cAMP levels in platelets, though its antiplatelet effects are independent of cyclic nucleotides in some contexts .

Functional Group Analysis

  • Aliphatic vs. Aromatic Substituents: 2-Aminobutyl (target compound): The primary amine may enhance solubility and enable protonation at physiological pH, favoring interactions with negatively charged biomolecules (e.g., DNA, enzymes).
  • Chlorine at C6 :

    • Chlorinated analogs (e.g., 6-chloro-9-allyl ) are common intermediates for further functionalization (e.g., Suzuki coupling) to generate bioactive molecules .

Pharmacological and Biochemical Implications

  • Adenylyl Cyclase Modulation: SQ22536’s tetrahydrofuran substituent likely stabilizes interactions with the enzyme’s hydrophobic pocket, a feature absent in the aminobutyl analog .
  • Antiplatelet Activity : Ruthenium complexes with purine ligands (e.g., TQ-5/TQ-6) show platelet inhibition independent of cAMP/cGMP pathways, suggesting alternative mechanisms (e.g., metal coordination) .

Biological Activity

9-(2-Aminobutyl)-9H-purin-6-amine hydrochloride, a purine derivative, has garnered attention for its potential therapeutic applications, particularly in oncology. Its structure features a 9H-purine core with an amino butyl side chain at the 9 position, enhancing its biological activity and solubility as a hydrochloride salt. This article provides a comprehensive overview of its biological activity, including interaction studies, mechanisms of action, and potential therapeutic applications.

The compound exhibits significant biological activity primarily as an inhibitor of enzymes involved in nucleic acid metabolism. Its structural similarity to adenine allows it to interfere with nucleotide synthesis and function. Notably, it has been studied for its ability to inhibit topoisomerase II , an enzyme critical for DNA replication and transcription, positioning it as a candidate for cancer therapy.

Target Interactions

Research indicates that this compound can bind to various biological targets, including:

  • Topoisomerase II : Inhibition disrupts DNA replication.
  • Nucleoside transporters : Affects nucleoside uptake in cells.
  • Kinases : Potential modulation of signaling pathways.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity Description
Enzyme InhibitionInhibits topoisomerase II, affecting DNA metabolism
Anticancer PotentialDemonstrated cytotoxic effects against various cancer cell lines
Nucleotide Synthesis InterferenceStructural mimicry of adenine disrupts nucleotide synthesis pathways

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    A study evaluated the cytotoxic effects of this compound against several human tumor cell lines. Results indicated significant inhibition of cell proliferation, particularly in leukemia and solid tumor models.
  • Inhibition of Topoisomerase II :
    In vitro assays demonstrated that the compound effectively inhibits topoisomerase II activity, leading to increased DNA damage markers in treated cells. This mechanism suggests potential use in combination therapies for cancer treatment.
  • Binding Affinity Studies :
    Interaction studies have shown that the compound exhibits varying binding affinities to different enzyme targets compared to structurally similar compounds. This specificity may enhance its therapeutic efficacy while minimizing off-target effects.

Comparative Analysis with Related Compounds

The following table highlights structural analogs of this compound and their unique features:

Compound Name Structural Similarity Unique Features
9-(3-Aminopropyl)-9H-purin-6-amine dihydrochlorideHighDifferent binding affinities due to side chain length
9-(2-Aminoethyl)-9H-purin-6-amine hydrochlorideModerateUsed as a template for polymer synthesis
8-Bromo-2,6-dichloro-9-(tetrahydro-pyran-2-yl)-9H-purineModerateContains halogen substitutions affecting reactivity

These comparisons underscore the unique pharmacological properties of this compound, which can be exploited in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride, and what reaction parameters critically influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, purine derivatives are often functionalized at the N9 position using alkylating agents like 2-aminobutyl halides in anhydrous solvents (e.g., DMF or THF) under inert atmospheres . Key parameters include:

  • Temperature : Controlled heating (50–80°C) to avoid side reactions.
  • Catalysts : Use of bases (e.g., Cs₂CO₃) to deprotonate the purine N9 position.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization to isolate the hydrochloride salt .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • HPLC : Purity ≥98% confirmed using reversed-phase C18 columns with UV detection at 254 nm .
  • NMR : Characteristic peaks for the aminobutyl chain (δ 1.5–2.0 ppm for CH₂ groups) and purine protons (δ 8.1–8.3 ppm for H8) .
  • Mass Spectrometry : ESI-MS expected molecular ion [M+H]⁺ at m/z 296.2 (base compound) or 332.7 (hydrochloride salt) .

Advanced Research Questions

Q. What experimental strategies elucidate the inhibitory mechanism of this compound on adenylate cyclase (AC) isoforms?

  • Methodological Answer :

  • Enzyme Activity Assays : Measure cAMP production in cell lysates (e.g., HEK293 cells expressing AC1 or AC5) using ELISA or fluorescence-based kits. Compare inhibition potency (IC₅₀) to known inhibitors like SQ22536 .
  • Competitive Binding Studies : Use radiolabeled [³H]-forskolin to assess direct competition at the AC catalytic site .
  • Molecular Docking : Model the compound into AC crystal structures (PDB: 1AZS) to predict binding interactions with conserved residues (e.g., Lys436 in AC1) .

Q. How can researchers resolve discrepancies in dose-response curves during AC inhibition studies?

  • Methodological Answer :

  • Source Variability : Test multiple AC isoforms (e.g., AC1 vs. AC5) due to differential sensitivity .
  • Buffer Optimization : Include Mg²⁺ (5 mM) and GTP (100 µM) to stabilize AC activity .
  • Allosteric Effects : Pre-treat cells with forskolin (10 µM) to activate AC and assess noncompetitive inhibition .
  • Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to compare Hill slopes and EC₅₀ values across replicates .

Q. What are the best practices for crystallizing this compound, and how do solvent systems impact crystal quality?

  • Methodological Answer :

  • Solvent Selection : Slow evaporation from polar solvents (e.g., methanol/water or ethanol/acetone mixtures) promotes single-crystal growth .
  • Crystallography Tools : Use SHELXL for refinement and OLEX2/ORTEP-3 for structure visualization. Key metrics: R-factor <5%, resolution ≤1.0 Å .
  • Challenges : Hydrochloride salts may form hydrates; control humidity during crystallization to avoid lattice defects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.